Chloroiodoacetic Acid

Vue d'ensemble

Description

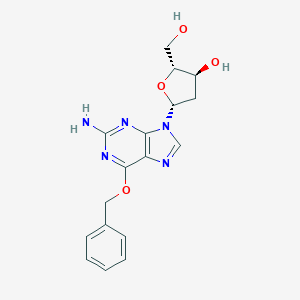

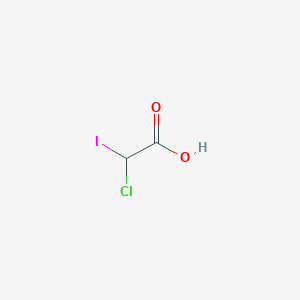

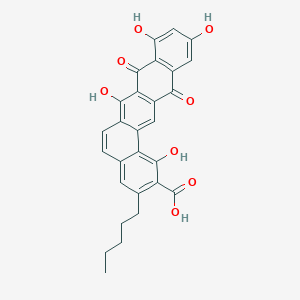

Chloroiodoacetic acid (CIA) is an organic compound composed of chlorine, iodine, and acetic acid. It is a colorless, crystalline solid with a pungent odor. CIA is widely used in the synthesis of pharmaceuticals and other chemicals, and is also used in scientific research. It is a versatile compound with a variety of applications, and can be used in a number of different ways.

Applications De Recherche Scientifique

Formation and Analysis in Cooking and Water Treatment

Chloroiodoacetic acid has been identified as a by-product when municipal chlorinated tap water interacts with iodized table salt or potassium iodide. It's important in understanding the chemical dynamics during cooking processes and its potential impact on water quality. The concentration of this compound formed in such interactions was found to be significantly lower than that of iodoacetic acid. The study utilized gas chromatography-mass spectrometry (GC-MS) and gas chromatography-high-resolution mass spectrometry (GC-HRMS) for analysis (Becalski et al., 2006).

In Water Disinfection Byproducts

This compound, along with other haloacetic acids (HAAs), is recognized as a toxic water disinfection byproduct. A study developed a high-performance ion chromatography-tandem mass spectrometry method for simultaneous determination of chloro-, bromo-, and iodoacetic acids, including this compound, and related halogenated contaminants. This method is crucial for routine water quality monitoring and water research, especially concerning the emerging concern over iodoacetic acids (Xue et al., 2016).

Interaction with Model Compounds in Water

This compound, alongside chloroacetic acid, was part of a study investigating the relationship between chlorine decay and the formations of disinfection by-products (DBP) like trichloromethane (TCM) and chloroacetic acid (CAA) in the presence of various model compounds. Understanding this relationship is key for predicting and controlling DBP formation in water treatment processes (Chang et al., 2006).

Safety and Hazards

Chloroiodoacetic Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Chloroiodoacetic acid is a disinfection byproduct (DBP) that forms in water treated with chlorine or hypochlorite

Mode of Action

It is known to exist in water disinfected with chlorine/hypochlorite , suggesting that it may interact with biological molecules in this environment.

Pharmacokinetics

As a small molecule (molecular weight 220.39 Da

Action Environment

this compound forms in water disinfected with chlorine/hypochlorite . The concentration of this compound in the environment may be influenced by factors such as the amount of disinfectant used, the presence of organic matter, and the pH and temperature of the water . These factors could potentially influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

The specific biochemical properties of Chloroiodoacetic Acid are not fully understood. It is known that halogenated compounds can interact with various enzymes, proteins, and other biomolecules. These interactions can alter the function of these biomolecules, potentially leading to changes in biochemical reactions .

Cellular Effects

This compound, like other haloacetic acids, has been associated with cytotoxicity, oxidative stress, endocrine disruption, and genotoxicity in human cells . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that halogenated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the formation of new polar iodinated disinfection byproducts (I-DBPs) like this compound can vary with disinfectants and contact times .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. It is known that the toxicity of similar compounds can vary with dosage .

Metabolic Pathways

It is known that halogenated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that halogenated compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that halogenated compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Propriétés

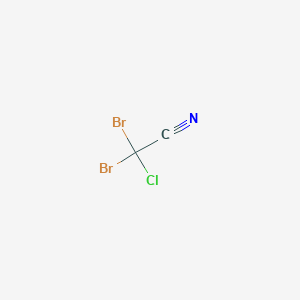

IUPAC Name |

2-chloro-2-iodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHUCRGLFVRTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633989 | |

| Record name | Chloro(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53715-09-6 | |

| Record name | Chloro(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main sources of Chloroiodoacetic acid in drinking water?

A: this compound can form in drinking water treated with chlorine when iodide is present. This scenario is particularly relevant when using iodized table salt in cooking with chlorinated tap water. [] The reaction of potassium iodide in iodized salt with chlorine present in the water leads to the formation of this compound, alongside Iodoacetic acid. [] Another source is swimming pools treated with both chlorine and copper-silver ionization. []

Q2: Why is the presence of this compound in drinking water a concern?

A: While research on this compound itself is limited, its close relative, Iodoacetic acid, is known to be cytotoxic and genotoxic. [] Studies have identified this compound alongside Iodoacetic acid in drinking water, raising concerns about its potential health risks. [] Notably, a study analyzing swimming pool water found this compound as one of three highly toxic iodinated haloacetic acids. []

Q3: What methods are used to detect and quantify this compound in water samples?

A: this compound can be extracted from water samples using t-amyl methyl ether and then converted to its methyl ester for analysis. Gas chromatography-mass spectrometry (GC-MS) is utilized for quantification, employing an authentic standard for comparison. [] The identification is further confirmed using gas chromatography-high-resolution mass spectrometry (GC-HRMS). []

Q4: Are there effective treatment methods to reduce this compound levels in drinking water?

A: Research suggests that ozone/granular activated carbon (GAC) treatment shows promise in reducing Iodinated Disinfection Byproducts (I-DBPs), including this compound, in drinking water. [] This method appears to be effective in decreasing the concentrations of these potentially harmful compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

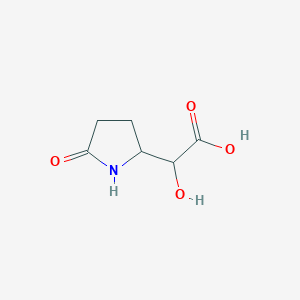

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)